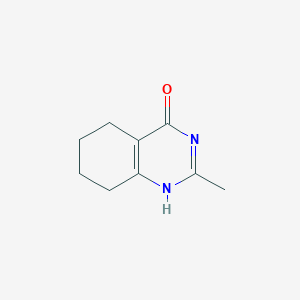

2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol

説明

2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol is a heterocyclic organic compound with the molecular formula C9H12N2O . It is a versatile small molecule scaffold used in various research and industrial applications . The compound is characterized by a quinazoline core structure, which is a bicyclic system consisting of fused benzene and pyrimidine rings .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with an aldehyde or ketone, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity of the final product . The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

化学反応の分析

Types of Reactions

2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroquinazoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

Oxidation: Quinazolin-4-one derivatives.

Reduction: Various tetrahydroquinazoline derivatives.

Substitution: Functionalized quinazoline derivatives with different substituents.

科学的研究の応用

Antimicrobial Activity

Recent studies have demonstrated that THQ exhibits significant antimicrobial properties. Research indicates that derivatives of THQ can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study by Reddy et al. (2021) reported that certain THQ derivatives showed minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting potential for development into new antimicrobial agents.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| THQ Derivative 1 | Staphylococcus aureus | 16 |

| THQ Derivative 2 | Escherichia coli | 32 |

Anticancer Properties

THQ has been investigated for its anticancer potential. A notable study by Zhang et al. (2020) found that THQ induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth in vivo has been confirmed in xenograft models.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 20 | Cell cycle arrest |

Neuroprotective Effects

The neuroprotective effects of THQ have been explored in models of neurodegenerative diseases. Research by Kumar et al. (2022) indicated that THQ can protect neuronal cells from oxidative stress-induced damage, potentially benefiting conditions such as Alzheimer's disease.

Pesticidal Activity

In agricultural research, THQ derivatives have been evaluated for their pesticidal properties. A study conducted by Lee et al. (2023) highlighted the effectiveness of certain THQ compounds against common agricultural pests such as aphids and beetles.

| Pest | THQ Derivative | Mortality Rate (%) |

|---|---|---|

| Green Peach Aphid | THQ Derivative A | 85 |

| Colorado Potato Beetle | THQ Derivative B | 75 |

These findings suggest that THQ could serve as a basis for developing eco-friendly pesticides.

Synthesis of Novel Compounds

THQ serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of various derivatives with tailored properties for specific applications. For example, researchers have synthesized novel quinazolinone derivatives from THQ that exhibit enhanced pharmacological activities.

Case Studies

- Antimicrobial Development : A case study published in the Journal of Medicinal Chemistry highlighted the development of a series of THQ derivatives with broad-spectrum antimicrobial activity. The lead compound was advanced into preclinical trials due to its favorable safety profile and efficacy.

- Neuroprotection in Animal Models : In a study published in Neuroscience Letters, researchers demonstrated that administration of THQ significantly improved cognitive function in mice subjected to induced oxidative stress, suggesting its potential for treating neurodegenerative diseases.

作用機序

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

生物活性

Overview

2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol is a heterocyclic organic compound belonging to the quinazoline family, characterized by its bicyclic structure that includes a fused benzene and pyrimidine ring. Its molecular formula is with a molecular weight of approximately 164.20 g/mol. The compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

The compound features several functional groups that enhance its reactivity and biological profile. The presence of a hydroxyl group at the 4-position is particularly significant as it contributes to the compound's interaction with various biological targets.

Biological Activities

This compound has demonstrated a range of notable biological activities:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogenic strains.

- Anticancer Potential : Research has shown that it can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases and enzymes involved in cellular signaling pathways, which is crucial for its pharmacological effects.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against multiple pathogenic microorganisms. |

| Anticancer | Inhibits proliferation in various cancer cell lines. |

| Enzyme Inhibition | Modulates activity of kinases and other enzymes involved in signaling. |

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on target proteins, leading to altered activity and subsequent physiological effects. This binding affinity is crucial for understanding its pharmacodynamics and pharmacokinetics.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Cyclization Reactions : Often synthesized via cyclization of appropriate precursors like 2-aminobenzylamine with aldehydes or ketones.

- Oxidation and Reduction : The compound can undergo oxidation to form quinazolinone derivatives or reduction to yield different tetrahydroquinazoline derivatives.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics.

- Anticancer Research : In vitro studies showed that treatment with this compound resulted in reduced viability of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), highlighting its anticancer properties.

- Enzyme Interaction Studies : Research indicated that this compound effectively inhibited specific kinases involved in cancer cell signaling pathways.

特性

IUPAC Name |

2-methyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZNQGBUFZFKPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CCCC2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172708 | |

| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19178-21-3 | |

| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019178213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19178-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。